molecular formula C11H22Cl2N2O2 B2910491 (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride CAS No. 1215841-65-8

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride

Cat. No.: B2910491
CAS No.: 1215841-65-8
M. Wt: 285.21
InChI Key: FOCASPWRGCXITK-UHFFFAOYSA-N
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Description

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and development. Its structure incorporates a piperazine ring—a nitrogen-containing heterocycle frequently employed to optimize the properties of drug candidates . The cyclopentyl group on the piperazine can enhance molecular lipophilicity and volume, while the acetic acid moiety provides a handle for further synthetic modification, allowing researchers to conjugate the piperazine fragment to other molecular scaffolds. Piperazine derivatives are prevalent in therapeutics due to their ability to improve aqueous solubility and fine-tune pharmacokinetic profiles . This makes them valuable in designing compounds for challenging targets. The dihydrochloride salt form of this compound typically offers enhanced stability and solubility in aqueous systems, which is beneficial for various experimental procedures. As a synthon, this compound is useful for constructing more complex molecules via reactions at the carboxylic acid group, such as amide bond formation or esterification. Piperazine-based building blocks are key components in FDA-approved drugs across numerous treatment areas, including oncology (e.g., kinase inhibitors Palbociclib and Ribociclib), psychiatry (e.g., Vortioxetine and Brexpiprazole), and antivirals . The specific cyclopentyl-piperazine motif is recognized in medicinal chemistry, with related compounds like 4-Cyclopentyl-1-piperazinamine being commercially available as research intermediates . This compound is supplied for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel chemical entities for biological screening. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-cyclopentylpiperazin-1-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-12-5-7-13(8-6-12)10-3-1-2-4-10;;/h10H,1-9H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCASPWRGCXITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 1-cyclopentylpiperazine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification steps may include additional techniques such as chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its role as a histamine H1 receptor antagonist.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation. The pathways involved include the inhibition of histamine-induced signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural features and properties of (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride with related piperazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Pharmacological Activity
This compound 1215841-65-8 C₁₁H₂₂Cl₂N₂O₂ 285.21 Cyclopentyl, acetic acid Dihydrochloride salt Not specified
Cetirizine Dihydrochloride 83881-52-1 C₂₁H₂₅ClN₂O₃·2HCl 461.85 (4-Chlorophenyl)phenylmethyl, ethoxy linker Dihydrochloride salt H1-antihistamine
Levocetirizine Dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.80 (R)-enantiomer of Cetirizine Dihydrochloride salt H1-antihistamine
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₂₃H₂₅N₃O₄ 407.46 Fmoc-protected piperazine Free carboxylic acid Synthetic intermediate
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1252036-94-4 C₁₂H₁₈Cl₃N₃O 350.65 4-Chlorophenyl, acetamide Dihydrochloride salt Not specified

Key Differences and Implications

Substituent Effects: The cyclopentyl group in the target compound is less sterically hindered and more lipophilic compared to the bulky (4-chlorophenyl)phenylmethyl group in Cetirizine/Levocetirizine. This may enhance membrane permeability but reduce receptor specificity .

Functional Groups :

  • The acetic acid moiety in the target compound differs from Cetirizine’s ethoxy-acetic acid group, reducing overall polarity and molecular weight. This may influence pharmacokinetic properties like absorption and half-life .
  • Amide vs. Acid : Compounds like 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride replace the carboxylic acid with an amide, altering hydrogen-bonding capacity and solubility .

Pharmacological Activity: Cetirizine and Levocetirizine are clinically used non-sedative antihistamines, while the target compound’s activity remains uncharacterized.

Solubility and Stability

  • The dihydrochloride salt form in the target compound and Cetirizine enhances water solubility compared to free bases (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) .
  • Cetirizine is freely soluble in water, while solubility data for the cyclopentyl derivative are unavailable .

Biological Activity

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopentyl group and an acetic acid moiety. Its dihydrochloride form enhances solubility and stability, making it suitable for pharmacological studies. The molecular formula is C₉H₁₄Cl₂N₂O₂, with a molecular weight of approximately 239.13 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies suggest that the compound may act as an antagonist or modulator at these receptors, influencing various physiological processes.

1. Antidepressant Effects

Research indicates that compounds similar to (4-Cyclopentylpiperazin-1-yl)acetic acid exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of related piperazine derivatives resulted in significant reductions in depressive-like behavior in mice, potentially through modulation of serotonin levels .

2. Anti-anxiety Properties

The compound has also been investigated for its anxiolytic properties. In behavioral assays, it showed promise in reducing anxiety-like behaviors in rodents, suggesting a possible application in treating anxiety disorders .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro experiments indicated that the compound could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantMouse modelSignificant reduction in depressive behavior
AnxiolyticRodent behavioral assaysReduced anxiety-like behavior
NeuroprotectiveNeuronal cell linesIncreased cell viability under stress

Case Studies

Case Study 1: Antidepressant Activity
A study conducted by researchers evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST). The results indicated that doses of the compound significantly decreased immobility time compared to controls, suggesting an antidepressant effect mediated through serotonergic pathways.

Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, neuronal cells treated with this compound exhibited increased resistance to oxidative stress. The compound was shown to upregulate antioxidant enzymes, thereby mitigating cellular damage and promoting survival under toxic conditions.

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